5-nitro-N'-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide
Overview
Description
5-nitro-N’-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a benzothiophene core, a naphthalene moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N’-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the naphthalene moiety and the nitro group. The final step involves the formation of the carbohydrazide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N’-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiophene or naphthalene derivatives.
Scientific Research Applications
5-nitro-N’-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5-nitro-N’-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene and benzothiophene moieties may also contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO): Known for its use in insensitive munitions.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
5-nitro-N’-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide is unique due to its combination of a benzothiophene core, a naphthalene moiety, and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-nitro-N-[(E)-(7-prop-2-enoxynaphthalen-1-yl)methylideneamino]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-2-10-30-19-8-6-15-4-3-5-16(20(15)13-19)14-24-25-23(27)22-12-17-11-18(26(28)29)7-9-21(17)31-22/h2-9,11-14H,1,10H2,(H,25,27)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIGIZQHPYLPU-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=CC=C2C=NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC2=C(C=CC=C2/C=N/NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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